[(2Z)-2-{(2E)-[1-(4-methoxyphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid
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Description
[(2Z)-2-{(2E)-[1-(4-methoxyphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid is a useful research compound. Its molecular formula is C14H15N3O4S and its molecular weight is 321.35. The purity is usually 95%.
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Biological Activity
[(2Z)-2-{(2E)-[1-(4-methoxyphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid is a complex thiazolidinone derivative that has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies, highlighting its potential applications in pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C20H18F3N3O2S, with a molecular weight of 421.4 g/mol. Its structure features a thiazolidinone core, which is known for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a methoxyphenyl group enhances its chemical reactivity and bioactivity.
Property | Value |
---|---|
Molecular Formula | C20H18F3N3O2S |
Molecular Weight | 421.4 g/mol |
IUPAC Name | (2E)-2-[(E)-1-(4-methoxyphenyl)ethylidenehydrazinylidene]-5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazolidin-4-one |
InChI Key | PFJDADSLLGBQOU-BRJLIKDPSA-N |
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains by targeting bacterial enzymes such as MurB .
Anti-inflammatory Effects
Thiazolidinones have demonstrated anti-inflammatory activities in several studies. For example, compounds derived from thiazolidinone structures have been reported to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines and mediators .
Anticancer Properties
The anticancer potential of thiazolidinone derivatives has been widely studied. Various thiazolidinones have shown efficacy against different cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Research indicates that these compounds can inhibit cancer cell proliferation effectively .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. This interaction can modulate enzyme activity or receptor signaling pathways, leading to therapeutic effects such as reduced inflammation or inhibited tumor growth.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of thiazolidinone derivatives against Gram-positive and Gram-negative bacteria, demonstrating a significant reduction in bacterial growth rates compared to control groups .
- Anti-inflammatory Study : In an experimental model using rats, thiazolidinone derivatives were administered to assess their impact on inflammatory markers. Results indicated a marked decrease in serum levels of TNF-alpha and IL-6 following treatment .
- Anticancer Research : A recent investigation into the effects of thiazolidinones on prostate cancer cells revealed that these compounds induced apoptosis through the activation of caspase pathways, suggesting their potential as chemotherapeutic agents .
Properties
IUPAC Name |
2-[(2Z)-2-[(E)-1-(4-methoxyphenyl)ethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-8(9-3-5-10(21-2)6-4-9)16-17-14-15-13(20)11(22-14)7-12(18)19/h3-6,11H,7H2,1-2H3,(H,18,19)(H,15,17,20)/b16-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOOUWZCADDWBS-LZYBPNLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C1NC(=O)C(S1)CC(=O)O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N=C/1\NC(=O)C(S1)CC(=O)O)/C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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